Linolenyl alcohol

Description

RN given refers to (Z,Z,Z)-isome

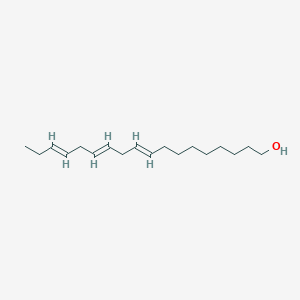

Structure

2D Structure

Properties

IUPAC Name |

(9Z,12Z,15Z)-octadeca-9,12,15-trien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h3-4,6-7,9-10,19H,2,5,8,11-18H2,1H3/b4-3-,7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKYKEVDKGZYRMQ-PDBXOOCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80880766 | |

| Record name | (9Z,12Z,15Z)-9,12,15-Octadecatrien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

506-44-5 | |

| Record name | Linolenyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linolenyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,12,15-Octadecatrien-1-ol, (9Z,12Z,15Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (9Z,12Z,15Z)-9,12,15-Octadecatrien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (9Z,12Z,15Z)-9,12,15-octadecatrien-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.309 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LINOLENYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YC8DMO65R7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Linolenyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of linolenyl alcohol, an unsaturated fatty alcohol derived from α-linolenic acid. The information herein is intended to support research, development, and application activities by providing essential data, experimental context, and visual representations of key concepts.

Chemical Identity and Core Properties

This compound, systematically named (9Z,12Z,15Z)-9,12,15-Octadecatrien-1-ol, is a long-chain polyunsaturated fatty alcohol.[1][2] Its structure, featuring an 18-carbon chain with three cis-configured double bonds and a terminal hydroxyl group, dictates its physical and chemical behavior.[1][3][4] This unsaturation makes it susceptible to oxidation but also provides sites for chemical modification such as hydrogenation and esterification.[4][5]

Due to its long hydrophobic hydrocarbon chain, this compound is characterized as a hydrophobic substance with limited solubility in water but good solubility in organic solvents.[1] It is a colorless to pale yellow liquid at room temperature and exhibits properties typical of fatty alcohols, such as acting as a surfactant and emulsifier.[1][6]

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound compiled from various sources.

| Property | Value | Source(s) |

| CAS Number | 506-44-5 | [1][3][7][8] |

| Molecular Formula | C₁₈H₃₂O | [1][3][8] |

| Molecular Weight | 264.45 g/mol | [3][6][7][9] |

| Physical State | Liquid / Oil | [1][3][6] |

| Appearance | Colorless to Pale Yellow | [1][6] |

| Boiling Point | 374.2°C at 760 mmHg142°C at 0.4 Torr | [10][11] |

| Density | 0.869 g/cm³0.8708 g/cm³ at 25°C | [10][11] |

| Flash Point | 126°C | [10] |

| Solubility in Water | Limited / Low | [1] |

| Solubility in Organic Solvents | Soluble | [1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate determination and verification of physicochemical properties. Below are outlines of standard experimental protocols applicable to the characterization of this compound.

Synthesis via Reduction

This compound is commonly produced via the chemical reduction of linolenic acid or its esters.[12]

References

- 1. CAS 506-44-5: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | CAS No- 506-44-5 | NA [chemicea.com]

- 3. larodan.com [larodan.com]

- 4. This compound | 506-44-5 | Benchchem [benchchem.com]

- 5. angenechemical.com [angenechemical.com]

- 6. This compound | Antibacterial | TargetMol [targetmol.com]

- 7. This compound | CAS No- 506-44-5 | Simson Pharma Limited [simsonpharma.com]

- 8. [this compound (5 x 30 mg)] - CAS [506-44-5] [store.usp.org]

- 9. This compound | C18H32O | CID 6436081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. echemi.com [echemi.com]

- 12. Linoleyl alcohol - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of Linolenyl Alcohol from Alpha-Linolenic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of linolenyl alcohol from its precursor, alpha-linolenic acid. This compound, a polyunsaturated fatty alcohol, is of increasing interest in various fields, including cosmetics, pharmaceuticals, and material science, owing to its unique chemical properties imparted by the three double bonds in its C18 backbone. This document details the primary synthetic routes, experimental protocols, purification techniques, and analytical characterization methods.

Introduction

This compound ((9Z,12Z,15Z)-octadeca-9,12,15-trien-1-ol) is the alcohol derivative of alpha-linolenic acid (ALA), an essential omega-3 fatty acid. The conversion of the carboxylic acid moiety of ALA to a primary alcohol group opens up new avenues for chemical modifications and applications. The primary challenge in this synthesis is the selective reduction of the carboxyl group while preserving the integrity of the three cis-double bonds, which are susceptible to isomerization and hydrogenation. This guide focuses on the most effective chemical methods to achieve this transformation with high fidelity.

Synthetic Pathways

The synthesis of this compound from alpha-linolenic acid is typically achieved through two main chemical routes:

-

Direct Reduction of the Carboxylic Acid: This approach involves the use of powerful reducing agents that can directly convert a carboxylic acid to a primary alcohol.

-

Reduction of a Carboxylic Acid Ester: A more common and often higher-yielding method involves a two-step process:

-

Esterification of alpha-linolenic acid to its corresponding ester, typically the methyl ester (methyl linolenate).

-

Reduction of the ester to this compound.

-

The two-step ester reduction pathway is frequently preferred in both laboratory and industrial settings as esters are generally more amenable to reduction under conditions that are milder and more selective than those required for direct carboxylic acid reduction. This can lead to fewer side reactions and higher purity of the final product.

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound.

Method 1: Direct Reduction of Alpha-Linolenic Acid with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing carboxylic acids to primary alcohols.[1][2] Due to its high reactivity, this procedure must be conducted under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).

Reaction Scheme:

Materials and Reagents:

-

Alpha-linolenic acid (high purity)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dilute sulfuric acid or hydrochloric acid for workup

-

Anhydrous sodium sulfate

-

Nitrogen or Argon gas supply

Procedure:

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen/argon inlet is assembled. The system is flushed with inert gas.

-

Reagent Preparation: A suspension of LiAlH₄ (typically 1.5-2.0 molar equivalents) in anhydrous diethyl ether or THF is prepared in the reaction flask and cooled to 0 °C in an ice bath.

-

Addition of Alpha-Linolenic Acid: A solution of alpha-linolenic acid in the same anhydrous solvent is added dropwise from the dropping funnel to the stirred LiAlH₄ suspension at a rate that maintains the reaction temperature below 10 °C.[3]

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours to ensure complete reduction.

-

Quenching: The reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding ethyl acetate to consume excess LiAlH₄, followed by the dropwise addition of water and then a dilute acid solution (e.g., 10% H₂SO₄). Caution: This step is highly exothermic and releases hydrogen gas; it must be performed slowly and in a well-ventilated fume hood.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

Method 2: Two-Step Synthesis via Methyl Linolenate

This method involves the esterification of alpha-linolenic acid to methyl linolenate, followed by its reduction.

Reaction Scheme:

Materials and Reagents:

-

Alpha-linolenic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or other acid catalysts

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of alpha-linolenic acid in an excess of methanol is prepared in a round-bottom flask.

-

A catalytic amount of concentrated sulfuric acid (e.g., 1-2% v/v) is added.

-

The mixture is refluxed for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After cooling, the excess methanol is removed under reduced pressure.

-

The residue is dissolved in diethyl ether and washed with water and then with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield methyl linolenate.

The reduction of the methyl ester can be achieved using LiAlH₄ as described in Method 1, or through catalytic hydrogenation, which is often preferred for larger-scale synthesis.

Catalytic Hydrogenation:

This method employs a catalyst that selectively hydrogenates the ester group over the carbon-carbon double bonds.[4]

Reaction Scheme:

Materials and Reagents:

-

Methyl linolenate

-

Hydrogen gas

-

Catalyst (e.g., copper chromite, or promoted ruthenium-tin catalysts on alumina support)[4]

-

High-pressure reactor (autoclave)

-

Solvent (e.g., ethanol or dioxane)

Procedure:

-

The methyl linolenate, solvent, and catalyst are loaded into a high-pressure autoclave.

-

The reactor is sealed, flushed with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 20-30 MPa).[4]

-

The mixture is heated to the reaction temperature (e.g., 250-300 °C) with vigorous stirring.[4]

-

The reaction is monitored by the uptake of hydrogen.

-

After the reaction is complete, the reactor is cooled, and the pressure is carefully released.

-

The catalyst is removed by filtration.

-

The solvent and co-product (methanol) are removed by distillation to yield crude this compound.

Purification of this compound

The crude this compound obtained from the synthesis may contain unreacted starting materials, byproducts from side reactions (e.g., saturated or isomerized alcohols), and residual catalyst. Purification is crucial to obtain a high-purity product.

Common Purification Techniques:

-

Distillation: Vacuum distillation can be used to separate this compound from less volatile impurities. However, care must be taken to avoid high temperatures that could cause degradation.

-

Crystallization: For mixtures containing saturated fatty alcohols, fractional crystallization at low temperatures can be employed. The saturated alcohols, having higher melting points, will crystallize out from a suitable solvent (e.g., nitropropane), leaving the unsaturated this compound in the filtrate.[5]

-

Chromatography: Column chromatography on silica gel is an effective method for laboratory-scale purification. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is typically used to elute the this compound.

Quantitative Data

The yield and purity of this compound are highly dependent on the chosen synthetic method and reaction conditions. The following table summarizes typical data reported for the reduction of unsaturated fatty acids and their esters.

| Parameter | Direct Reduction (LiAlH₄) | Catalytic Hydrogenation of Ester |

| Typical Yield | 60-85% | 85-95% |

| Purity (before purification) | Moderate to High | High |

| Key Reaction Conditions | Anhydrous, inert atmosphere, 0°C to reflux | High pressure (20-30 MPa), high temp (250-300°C) |

| Selectivity for C=O vs C=C | High | Dependent on catalyst and conditions |

| Main Byproducts | Aluminum salts | Saturated alcohols, trans-isomers, ethers |

Note: The data presented are typical ranges for the reduction of unsaturated fatty acids/esters and may vary for the specific synthesis of this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for assessing the purity of fatty alcohols and identifying any byproducts. The sample is often derivatized (e.g., silylated) to improve its volatility and chromatographic behavior.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation.[6][7] The spectra will confirm the presence of the primary alcohol group (-CH₂OH), the characteristic signals of the olefinic protons (-CH=CH-), and the overall carbon backbone structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the conversion by showing the disappearance of the carboxylic acid or ester carbonyl peak (around 1700-1740 cm⁻¹) and the appearance of a broad hydroxyl (-OH) stretch (around 3200-3600 cm⁻¹).

Workflow and Process Diagrams

The following diagrams illustrate the logical workflow for the synthesis and purification of this compound.

Caption: Workflow for the two-step synthesis of this compound.

Caption: Simplified mechanism for LiAlH₄ reduction of a carboxylic acid.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. ch.ic.ac.uk [ch.ic.ac.uk]

- 4. Synthesising unsaturated fatty alcohols from fatty methyl esters using catalysts based on ruthenium and tin supported on alumina [scielo.org.co]

- 5. US3028435A - Separation and purification of fatty alcohols - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Re-characterization of three conjugated linolenic acid isomers by GC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

Linolenyl Alcohol: A Technical Guide to its Biological Roles and Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linolenyl alcohol, a polyunsaturated C18 fatty alcohol, is emerging as a bioactive compound with significant potential in pharmaceutical and nutraceutical applications. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its biological activities, natural origins, and underlying mechanisms of action. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key biochemical pathways to serve as a valuable resource for researchers and professionals in drug development.

Introduction

This compound, chemically known as (9Z,12Z,15Z)-octadeca-9,12,15-trien-1-ol, is a long-chain primary fatty alcohol characterized by three double bonds.[1] Its structure is analogous to the essential omega-3 fatty acid, alpha-linolenic acid. Found in various plant sources, this compound has garnered scientific interest due to its notable biological activities, including antibacterial and antioxidant effects.[1][2] This guide aims to provide an in-depth technical overview of this compound, consolidating current knowledge to facilitate further research and development.

Biological Role of this compound

Current research has primarily focused on two key biological activities of this compound: its antibacterial and antioxidant properties. There is also growing interest in its potential anti-inflammatory effects, largely inferred from the activities of structurally related compounds.

Antibacterial Activity

This compound has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria.[3] In vitro studies have shown that it can effectively inhibit the growth of various bacterial species.

Table 1: Antibacterial Activity of this compound

| Bacterium | Activity | Reference |

| Streptococcus mutans | Growth inhibition | [4] |

| Gram-positive bacteria | General growth inhibition | [3] |

Further research is required to establish the Minimum Inhibitory Concentrations (MICs) of this compound against a broader spectrum of pathogenic bacteria.

Antioxidant Activity

This compound exhibits significant antioxidant potential, attributed to its ability to scavenge free radicals. In vitro studies on this compound isolated from Cayratia trifolia have demonstrated dose-dependent free radical scavenging activity.[2][5]

Table 2: In Vitro Antioxidant Activity of this compound from Cayratia trifolia

| Assay | IC₅₀ (µg/mL) |

| DPPH Scavenging Activity | 19.84 ± 0.23 |

| Nitric Oxide Scavenging Activity | 20.37 ± 0.13 |

| Hydroxyl Radical Scavenging Activity | Not specified as IC₅₀ |

Data extracted from a study on this compound isolated from Cayratia trifolia.[1]

Potential Anti-inflammatory Mechanisms

While direct studies on the anti-inflammatory signaling pathways of this compound are limited, evidence from structurally similar compounds, such as linoleic acid and alpha-linolenic acid, suggests a plausible mechanism involving the modulation of eicosanoid synthesis. Eicosanoids, including prostaglandins and leukotrienes, are key mediators of inflammation and are synthesized from fatty acids by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

It is hypothesized that this compound may exert anti-inflammatory effects by inhibiting these enzymes, thereby reducing the production of pro-inflammatory eicosanoids.

Figure 1: Proposed Anti-Inflammatory Signaling Pathway of this compound.

Natural Sources of this compound

This compound is found in the essential oils and extracts of several plants. The concentration of this compound can vary depending on the plant species, geographical location, and extraction method.

Table 3: Natural Sources of this compound

| Plant Species | Part of Plant | Reference |

| Cayratia trifolia | Leaves | [2][5] |

| Osmanthus fragrans | Flowers (absolute) | [6][7] |

| Bidens aurea | Not specified |

In Osmanthus fragrans absolute, linolenic acid, the precursor to this compound, can be found in concentrations of 15-20%.[6]

Experimental Protocols

Extraction and Purification of this compound from Plant Material

The following is a generalized protocol for the extraction and purification of this compound from plant sources like Cayratia trifolia leaves, based on standard phytochemical methods.

-

Preparation of Plant Material: Freshly collected plant leaves are washed, shade-dried, and pulverized into a coarse powder.

-

Solvent Extraction: The powdered plant material is subjected to maceration with ethanol (95%) for 72 hours at room temperature with occasional shaking. The process is repeated three times.[8]

-

Filtration and Concentration: The ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude extract.

-

Fractionation (Optional): The crude extract can be fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate) to separate compounds based on their polarity.

-

Column Chromatography: The crude extract or a specific fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative HPLC: Fractions showing the presence of the target compound are pooled, concentrated, and further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column using a suitable mobile phase, such as a methanol-water gradient.[1][9][10][11]

Figure 2: General Experimental Workflow for Extraction and Purification.

Characterization of this compound

The purified this compound is characterized using spectroscopic techniques to confirm its structure.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to determine the purity and molecular weight of the compound. A typical GC-MS protocol for fatty alcohols involves using a capillary column (e.g., DB-5) with a temperature gradient program. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (264.4 g/mol ).[12][13][14][15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for elucidating the detailed structure, including the positions and stereochemistry of the double bonds. The 1H NMR spectrum of (9Z,12Z,15Z)-octadeca-9,12,15-trien-1-ol will show characteristic signals for the terminal methyl group, methylene groups, olefinic protons, and the methylene group adjacent to the hydroxyl group.[16]

Biosynthesis of Fatty Alcohols

The biosynthesis of primary fatty alcohols in plants and microorganisms typically involves the reduction of fatty acyl-CoAs or fatty acyl-ACPs. This process is catalyzed by fatty acyl-CoA or fatty acyl-ACP reductases.

References

- 1. Aralyse - Preparative HPLC [aralyse.tech]

- 2. In vitro antioxidant potential of this compound isolated from Cayratia trifolia L. | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 3. Acute oral toxicity as LD50 (mg/kg) of propargyl alcohol to male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dep.nj.gov [dep.nj.gov]

- 5. researchgate.net [researchgate.net]

- 6. ScenTree - Osmanthus absolute (CAS N° 68917-05-5) [scentree.co]

- 7. iff.com [iff.com]

- 8. sysrevpharm.org [sysrevpharm.org]

- 9. lcms.cz [lcms.cz]

- 10. ijcpa.in [ijcpa.in]

- 11. welch-us.com [welch-us.com]

- 12. [Inhibiting properties of stable nitroxyl radicals in reactions of linoleic acid and linoleyl alcohol oxidation catalyzed by 5-lipoxygenase] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. books.rsc.org [books.rsc.org]

- 14. GC-MS-Based Analysis of Methanol: Chloroform-extracted Fatty Acids from Plant Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemview.epa.gov [chemview.epa.gov]

- 16. Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Antimicrobial Action of Linolenyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linolenyl alcohol, a polyunsaturated fatty alcohol, has demonstrated notable antimicrobial properties, particularly against Gram-positive bacteria.[1][2] While comprehensive research into its precise mechanism of action is an emerging field, current evidence, complemented by studies on structurally similar long-chain unsaturated fatty acids and alcohols, points towards a multi-faceted process primarily centered on the disruption of bacterial cell membrane integrity and potential interference with cellular metabolic processes. This technical guide provides an in-depth exploration of the putative mechanisms of action of this compound, supported by quantitative data where available, detailed experimental protocols for key investigative assays, and visual representations of the core concepts and workflows.

Introduction

The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. This compound ((9Z,12Z,15Z)-Octadeca-9,12,15-trien-1-ol), a naturally derived polyunsaturated alcohol, has been identified as a promising antimicrobial compound.[1][3] Its activity is particularly pronounced against Gram-positive organisms, including the oral pathogen Streptococcus mutans.[1] This guide synthesizes the current understanding and outlines the probable antimicrobial mechanisms of this compound, providing a foundational resource for further research and development.

Proposed Mechanisms of Antimicrobial Action

The antimicrobial activity of this compound is likely not attributable to a single mode of action but rather a cascade of events initiated at the bacterial cell surface. The primary hypothesized mechanisms are detailed below.

Disruption of Bacterial Cell Membrane Integrity

The most cited mechanism for long-chain unsaturated alcohols and fatty acids is the perturbation of the bacterial cell membrane.[4][5] The amphipathic nature of this compound allows it to intercalate into the phospholipid bilayer of the bacterial cell membrane. This insertion is thought to disrupt the membrane's structural integrity and fluidity, leading to several detrimental consequences for the bacterium:

-

Increased Membrane Permeability: The integration of this compound molecules can create pores or channels in the membrane, leading to an uncontrolled efflux of intracellular components such as ions, metabolites, and nucleic acids.[5][6]

-

Loss of Membrane Potential: The disruption of the membrane's structure can dissipate the proton motive force, which is crucial for ATP synthesis, nutrient transport, and other essential cellular processes.[7]

-

Inhibition of Membrane-Bound Enzymes: Many vital enzymes are embedded within the cell membrane. Alterations in the lipid environment can inhibit the function of these enzymes, disrupting key metabolic pathways.[8][9]

Induction of Oxidative Stress

While direct evidence for this compound-induced oxidative stress is limited, it is a known mechanism for other antimicrobial lipids.[10] The presence of double bonds in this compound could potentially be susceptible to autooxidation, which may contribute to the generation of reactive oxygen species (ROS) within the bacterial cell.[3] An excess of ROS can lead to damage of DNA, proteins, and lipids, ultimately contributing to cell death.

Inhibition of Cellular Enzymes and Metabolic Pathways

Beyond its effects on the cell membrane, this compound may also interfere with intracellular processes. It has been proposed that α-linolenic acid, the corresponding fatty acid, may inhibit bacterial enoyl-acyl carrier protein reductase (FabI), an enzyme essential for fatty acid synthesis.[5] It is plausible that this compound could exert similar inhibitory effects on this or other key metabolic enzymes.

Anti-Biofilm Activity

Bacterial biofilms present a significant challenge in treating infections due to their protective extracellular matrix. Some long-chain fatty alcohols have been shown to attenuate biofilm formation.[11] While specific studies on this compound's effect on biofilms are not yet prevalent, this represents a critical area for future investigation. The disruption of the cell membrane, a key element in biofilm attachment and maturation, suggests a potential role for this compound in biofilm inhibition.

Quantitative Data

Quantitative data on the antimicrobial activity of this compound is not extensively available in the public domain. The following table summarizes the known information and includes data from a closely related compound for comparative purposes.

| Compound | Microorganism | Test Type | Concentration/Value | Reference |

| This compound | Gram-positive bacteria | Growth Inhibition | Effective | [2] |

| This compound | Streptococcus mutans BHT | Growth Inhibition | Effective | [1] |

| Linalyl alcohol | Brochothrix thermosphacta | MIC | 3 mL/L | [12] |

Note: Linalyl alcohol is a monoterpene alcohol and is structurally different from this compound. This data is included to provide a general reference for the antimicrobial concentrations of fatty alcohols.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the antimicrobial mechanism of action of compounds like this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.

-

Preparation of Inoculum: A culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilutions: The test compound (this compound) is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (bacteria with no compound) and a negative control (broth only) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Observation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Assessment of Cell Membrane Integrity

Several assays can be employed to evaluate the effect of a compound on bacterial membrane integrity.

This assay uses the fluorescent dye propidium iodide (PI), which can only enter cells with compromised membranes.

-

Bacterial Suspension: A mid-log phase bacterial culture is washed and resuspended in a suitable buffer (e.g., phosphate-buffered saline).

-

Treatment: The bacterial suspension is treated with various concentrations of this compound for a defined period.

-

Staining: Propidium iodide is added to the suspension and incubated in the dark.

-

Analysis: The fluorescence of the suspension is measured using a fluorometer or a fluorescence microscope. An increase in red fluorescence indicates an increase in membrane permeability.[13][14]

Damage to the cell membrane results in the leakage of intracellular materials such as nucleic acids.

-

Treatment: A bacterial suspension is treated with this compound.

-

Centrifugation: The suspension is centrifuged to pellet the bacterial cells.

-

Measurement: The absorbance of the supernatant is measured at 260 nm using a spectrophotometer to quantify the amount of released nucleic acids.[6]

Measurement of Reactive Oxygen Species (ROS)

The production of intracellular ROS can be detected using fluorescent probes.

-

Bacterial Culture: A bacterial culture is grown to the desired phase.

-

Loading with Probe: The cells are loaded with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Treatment: The loaded cells are then exposed to this compound.

-

Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader or microscope. An increase in fluorescence corresponds to an increase in intracellular ROS levels.[15][16][17]

Biofilm Formation Assay (Crystal Violet Method)

This assay quantifies the amount of biofilm produced by bacteria.

-

Biofilm Growth: A diluted bacterial culture is added to the wells of a 96-well plate and incubated to allow for biofilm formation in the presence of sub-MIC concentrations of this compound.

-

Washing: The planktonic (free-floating) bacteria are removed by gently washing the wells with a buffer.

-

Staining: The remaining adherent biofilm is stained with a 0.1% crystal violet solution.

-

Solubilization: After washing away the excess stain, the crystal violet bound to the biofilm is solubilized with a solvent such as 30% acetic acid or ethanol.

-

Quantification: The absorbance of the solubilized stain is measured at a wavelength of approximately 570-590 nm. The absorbance is proportional to the amount of biofilm.[18][19][20][21]

Visualizations

Signaling Pathways and Logical Relationships

Caption: Hypothesized antimicrobial mechanism of this compound.

Experimental Workflows

Caption: Workflow for key antimicrobial assessment experiments.

Conclusion and Future Directions

This compound presents a promising avenue for the development of new antimicrobial agents. The primary mechanism of its action is likely centered on the disruption of the bacterial cell membrane, a target that is less prone to the development of resistance compared to specific enzymatic pathways. However, further research is imperative to fully elucidate its complete mechanism of action.

Future studies should focus on:

-

Quantitative analysis of membrane permeabilization and depolarization caused by this compound.

-

Direct measurement of ROS production in bacteria treated with this compound.

-

Identification of specific intracellular enzyme targets through proteomic and transcriptomic approaches.

-

Comprehensive evaluation of its anti-biofilm capabilities against a range of clinically relevant pathogens.

-

In vivo studies to assess its efficacy and safety in animal models.

A thorough understanding of these aspects will be crucial for the translation of this compound from a promising compound into a clinically viable therapeutic.

References

- 1. Effect of this compound on the in-vitro growth of the oral bacterium Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | Antibacterial | TargetMol [targetmol.com]

- 3. Use of lipids to potentiate the antibacterial activity of aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of cell membrane integrity as a potential antimicrobial target for plant products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Selective Inhibition of Bacterial Enzymes by Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Studies on the Inhibition Mechanism of Linalyl Alcohol against the Spoilage Microorganism Brochothrix thermosphacta - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rapid test for distinguishing membrane-active antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bacterial membrane integrity determination [bio-protocol.org]

- 15. rsc.org [rsc.org]

- 16. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 17. Reactive oxygen species -Other compound -Biochemistry-BIO-PROTOCOL [bio-protocol.org]

- 18. ableweb.org [ableweb.org]

- 19. 2.3. Biofilm Quantification Using the Crystal Violet Assay [bio-protocol.org]

- 20. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

In Vitro Antibacterial Spectrum of Linolenyl Alcohol Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linolenyl alcohol, a polyunsaturated fatty alcohol, has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria.[1] This technical guide provides a comprehensive overview of the current understanding of its in vitro antibacterial spectrum, methodologies for its evaluation, and insights into its potential mechanisms of action. This document is intended to serve as a resource for researchers and professionals in the fields of microbiology, pharmacology, and drug development.

Data Presentation: Antibacterial Activity

The quantitative data on the antibacterial efficacy of this compound against specific Gram-positive bacteria is limited in publicly available literature. However, studies on related compounds such as linolenic acid and linalool provide valuable insights into the potential spectrum and potency. The following table summarizes available data and indicates where information for this compound is currently unavailable.

| Bacterial Species | Compound | MIC (µg/mL) | MBC (µg/mL) | Reference Strain(s) |

| Staphylococcus aureus | Linolenic Acid | 600 - 1560 | 1024 | ATCC 25923, NCTC50581 |

| This compound | Data Not Available | Data Not Available | ||

| Streptococcus mutans | This compound | Effective Inhibition (Concentration not specified) | Data Not Available | BHT |

| Streptococcus pyogenes | This compound | Data Not Available | Data Not Available | |

| Enterococcus faecalis | This compound | Data Not Available | Data Not Available | |

| Bacillus subtilis | This compound | Data Not Available | Data Not Available |

Note: The data for linolenic acid against Staphylococcus aureus is provided as a proxy to illustrate the potential range of activity for unsaturated fatty compounds.[2] It is crucial to conduct specific studies to determine the precise MIC and MBC values for this compound against a broad panel of Gram-positive bacteria.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for this compound

Given the hydrophobic nature of this compound, standard broth microdilution methods require modification to ensure proper dispersion of the compound in the aqueous culture medium.

Materials:

-

This compound (pure)

-

Dimethyl sulfoxide (DMSO) or Ethanol (as a solvent)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Streptococcus pyogenes ATCC 19615, Enterococcus faecalis ATCC 29212, Bacillus subtilis ATCC 6633)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Resazurin sodium salt solution (viability indicator)

-

Plate reader (optional, for spectrophotometric reading)

-

Incubator (37°C)

Procedure:

-

Preparation of this compound Stock Solution: Dissolve this compound in a minimal amount of DMSO or ethanol to create a high-concentration stock solution. The final concentration of the solvent in the test wells should not exceed 1% (v/v) to avoid solvent-induced bacterial growth inhibition. A solvent toxicity control must be included.

-

Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in CAMHB in the 96-well microtiter plates. The final volume in each well should be 100 µL.

-

Inoculum Preparation: Prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the serially diluted this compound, as well as to the positive (broth and inoculum) and negative (broth only) control wells.

-

Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by adding a viability indicator like resazurin.

-

MBC Determination: To determine the MBC, take an aliquot (e.g., 10 µL) from each well that shows no visible growth and plate it onto a suitable agar medium (e.g., Tryptic Soy Agar). Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.

Visualizations

Experimental Workflow for MIC and MBC Determination

Caption: Workflow for MIC and MBC determination.

Proposed Mechanism of Action of this compound

Caption: Proposed mechanism of antibacterial action.

Mechanism of Action

While specific signaling pathways affected by this compound in Gram-positive bacteria have not been fully elucidated, the primary mechanism of action for similar long-chain unsaturated alcohols and fatty acids is believed to be the disruption of the bacterial cell membrane.[3]

The proposed mechanism involves the insertion of the hydrophobic carbon chain of this compound into the lipid bilayer of the bacterial cell membrane. This insertion disrupts the membrane's structural integrity and fluidity, leading to:

-

Increased Membrane Permeability: The compromised membrane becomes more permeable, allowing for the leakage of essential intracellular components such as ions, ATP, nucleic acids, and proteins.

-

Inhibition of Membrane-Bound Enzymes: The alteration of the membrane environment can inhibit the function of essential membrane-bound enzymes involved in processes like respiration and cell wall synthesis.

-

Disruption of Cellular Respiration: By interfering with the electron transport chain located in the cell membrane, this compound may inhibit cellular respiration, leading to a depletion of cellular energy.

The culmination of these effects leads to the cessation of metabolic activity and ultimately, bacterial cell death.

Conclusion and Future Directions

This compound presents a promising avenue for the development of novel antibacterial agents against Gram-positive pathogens. Its demonstrated efficacy against organisms like Streptococcus mutans warrants further investigation.[1] Future research should focus on:

-

Quantitative Analysis: Determining the MIC and MBC values of this compound against a comprehensive panel of clinically relevant Gram-positive bacteria, including antibiotic-resistant strains like MRSA and VRE.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound in bacterial cells.

-

Synergy Studies: Investigating the potential for synergistic effects when this compound is combined with existing antibiotics.

-

In Vivo Efficacy and Toxicity: Evaluating the therapeutic potential and safety profile of this compound in animal models of infection.

A thorough understanding of the antibacterial properties of this compound will be instrumental in harnessing its potential for therapeutic applications.

References

Investigating the Anti-inflammatory Potential of Linolenyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linolenyl alcohol, an unsaturated fatty alcohol, is emerging as a compound of interest in the field of inflammation research. This technical guide provides a comprehensive overview of the current understanding of its anti-inflammatory potential, drawing upon data from closely related linolenic acid derivatives to infer its mechanisms of action. This document details the inhibitory effects on key inflammatory enzymes, modulation of critical signaling pathways, and standardized experimental protocols for in vitro evaluation. The presented data and methodologies aim to equip researchers with the necessary information to further investigate this compound as a potential therapeutic agent.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic inflammation is implicated in a wide range of pathologies, including cardiovascular diseases, autoimmune disorders, and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery.

Unsaturated fatty acids and their derivatives have garnered significant attention for their immunomodulatory properties. This compound, a long-chain unsaturated fatty alcohol, is structurally related to alpha-linolenic acid (ALA) and gamma-linolenic acid (GLA), both of which have demonstrated anti-inflammatory effects. This guide explores the anti-inflammatory potential of this compound, leveraging existing data on related compounds to elucidate its putative mechanisms of action.

Putative Mechanisms of Anti-inflammatory Action

The anti-inflammatory activity of this compound is likely multifaceted, targeting key enzymatic and signaling pathways involved in the inflammatory cascade. Based on studies of structurally similar compounds, the primary mechanisms are believed to be:

-

Inhibition of Eicosanoid Synthesis: this compound is hypothesized to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent pro-inflammatory mediators.

-

Modulation of Inflammatory Signaling Pathways: It is proposed that this compound can interfere with key intracellular signaling cascades, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

Data Presentation: In Vitro Inhibitory Activity

While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize the inhibitory concentrations (IC50) of closely related and structurally similar compounds against key inflammatory enzymes. This data provides a strong rationale for investigating this compound's efficacy.

Table 1: Inhibition of Cyclooxygenase (COX) Enzymes by a Related Compound

| Compound | Target Enzyme | IC50 (µM) | Source |

| Linoleyl Hydroxamic Acid | COX-1 | 60 | [1][2] |

| Linoleyl Hydroxamic Acid | COX-2 | 60 | [1][2] |

Table 2: Inhibition of Lipoxygenase (LOX) Enzymes by a Related Compound

| Compound | Target Enzyme | IC50 (µM) | Source |

| Linoleyl Hydroxamic Acid | 5-Lipoxygenase (h5-LO) | 7 | [1][2] |

| Linoleyl Hydroxamic Acid | 12-Lipoxygenase (12-LO) | 0.6 | [1][2] |

| Linoleyl Hydroxamic Acid | 15-Lipoxygenase (15-LO) | 0.02 | [1][2] |

Table 3: Effects of Alpha-Linolenic Acid (ALA) on Pro-inflammatory Cytokine Production

| Compound | Cell Type | Stimulant | Cytokine Inhibited | Effect | Source |

| Alpha-Linolenic Acid | Human THP-1 Macrophages | LPS | IL-1β, IL-6, TNF-α | Reduction in production | [3][4] |

| Alpha-Linolenic Acid | Rat Colonic Tissue | DSS/TNBS | IL-6, TNF-α | Down-regulation of mRNA | [5] |

Signaling Pathway Modulation

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes. It is hypothesized that this compound, similar to alpha-linolenic acid, can inhibit NF-κB activation.[6]

References

- 1. Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory effects of α-linolenic acid in M1-like macrophages are associated with enhanced production of oxylipins from α-linolenic and linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. α-Linolenic acid (ALA) is an anti-inflammatory agent in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory effect of alpha-linolenic acid and its mode of action through the inhibition of nitric oxide production and inducible nitric oxide synthase gene expression via NF-kappaB and mitogen-activated protein kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility of Linolenyl Alcohol in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of linolenyl alcohol, a C18 unsaturated fatty alcohol, in a range of common organic solvents. Understanding the solubility characteristics of this compound is critical for its application in various fields, including pharmaceutical formulations, cosmetic preparations, and biochemical research. This document presents available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and provides a visual workflow for assessing solubility.

Core Topic: Solubility of this compound

This compound ((9Z,12Z,15Z)-octadeca-9,12,15-trien-1-ol) is a long-chain unsaturated fatty alcohol derived from alpha-linolenic acid. Its long hydrocarbon tail renders it hydrophobic, leading to limited solubility in water but generally good solubility in organic solvents. The presence of three double bonds in its structure influences its physical properties, including its solubility profile, compared to its saturated and less unsaturated counterparts.

Quantitative Solubility Data

Direct quantitative solubility data for this compound is not extensively available in published literature. However, data for structurally similar C18 unsaturated fatty alcohols, such as oleyl alcohol (one double bond) and linoleyl alcohol (two double bonds), provide valuable estimations. The increasing number of double bonds in this compound may slightly increase its polarity compared to oleyl alcohol, potentially influencing its solubility in polar organic solvents.

| Solvent | This compound (C18:3) | Linoleyl Alcohol (C18:2) | Oleyl Alcohol (C18:1) |

| Ethanol | Data not available | ~10 mg/mL[1] | Soluble/Miscible[2][3][4], ~30 mg/mL[5] |

| Methanol | Data not available | Data not available | Good solubility[4] |

| Acetone | Data not available | Data not available | Data not available |

| Dimethyl Sulfoxide (DMSO) | ~40 mg/mL (in mother liquor) | ~10 mg/mL[1] | ~30 mg/mL[5] |

| Chloroform | Data not available | Data not available | Good solubility[4] |

| Ethyl Acetate | Data not available | Data not available | Data not available |

| Dimethylformamide (DMF) | Data not available | ~15 mg/mL[1] | ~30 mg/mL[5] |

| Ether | Data not available | Data not available | Soluble/Miscible[2][3][4] |

Note: The solubility value for this compound in DMSO is derived from a protocol for preparing a concentrated stock solution for in vivo studies and represents a level of solubility achievable, though not necessarily the saturation point. The terms "soluble" and "miscible" are qualitative descriptors found in the cited literature.

Experimental Protocols for Solubility Determination

A definitive determination of this compound's solubility in various organic solvents requires experimental investigation. The following protocols outline established methods for determining the solubility of a liquid lipid, such as this compound, in an organic solvent.

Gravimetric Method (Shake-Flask)

This is a classical and straightforward method for determining equilibrium solubility.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask).

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or magnetic stirrer is recommended.

-

-

Phase Separation:

-

Allow the mixture to stand undisturbed at the same constant temperature until the undissolved this compound has completely separated, forming a distinct layer or droplets.

-

Carefully withdraw a known volume of the clear, saturated supernatant (the solvent layer) using a calibrated pipette, ensuring no undissolved solute is transferred.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the collected supernatant to a pre-weighed, clean, and dry container.

-

Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause degradation of the this compound.

-

Once the solvent is completely removed, weigh the container with the remaining this compound residue.

-

The mass of the dissolved this compound is the final weight minus the initial weight of the empty container.

-

-

Calculation of Solubility:

-

Solubility (in g/100 mL or mg/mL) is calculated by dividing the mass of the dissolved this compound by the volume of the supernatant collected.

-

Analytical Quantification Method (HPLC/GC)

This method offers higher precision and is suitable for lower solubility ranges. It involves quantifying the concentration of the solute in a saturated solution using chromatographic techniques.

Methodology:

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution of this compound in the chosen solvent.

-

-

Sample Preparation for Analysis:

-

After phase separation, carefully withdraw a precise volume of the saturated supernatant.

-

Dilute the sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument (HPLC or GC).

-

-

Instrumental Analysis:

-

For High-Performance Liquid Chromatography (HPLC):

-

An HPLC system equipped with a suitable detector (e.g., UV-Vis, Refractive Index, or Evaporative Light Scattering Detector - ELSD) is used.

-

A reversed-phase column (e.g., C18) is typically employed.

-

A standard curve is generated by injecting known concentrations of this compound to correlate peak area with concentration.

-

The diluted sample is injected, and the concentration of this compound is determined from the standard curve.

-

-

For Gas Chromatography (GC):

-

A GC system with a Flame Ionization Detector (FID) is commonly used for fatty alcohol analysis.

-

Derivatization of the alcohol group (e.g., silylation) may be necessary to improve volatility and peak shape.

-

A standard curve is prepared using derivatized this compound standards.

-

The derivatized sample is injected, and the concentration is quantified against the standard curve.

-

-

-

Calculation of Solubility:

-

The solubility is calculated from the determined concentration, taking into account the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound using the analytical quantification method.

Caption: Workflow for determining this compound solubility.

References

Characterization of Linolenyl Alcohol: A Technical Guide to its Spectroscopic Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data essential for the characterization of linolenyl alcohol ((9Z,12Z,15Z)-octadeca-9,12,15-trien-1-ol). The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition. This information is critical for confirming the structure, purity, and identity of this long-chain unsaturated fatty alcohol.

Spectroscopic Data Summary

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques. Each method provides unique insights into the molecule's functional groups and overall architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of this compound.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.34 | Multiplet | 6H | Olefinic protons (-CH=CH-) |

| ~3.64 | Triplet | 2H | Methylene protons adjacent to hydroxyl group (-CH₂-OH) |

| ~2.81 | Multiplet | 4H | Bis-allylic protons (=CH-CH₂-CH=) |

| ~2.05 | Multiplet | 4H | Allylic protons (-CH₂-CH=) |

| ~1.57 | Multiplet | 2H | Methylene protons β to hydroxyl group (-CH₂-CH₂OH) |

| ~1.25-1.40 | Multiplet | 8H | Methylene protons in the alkyl chain (-(CH₂)₄-) |

| ~0.97 | Triplet | 3H | Terminal methyl protons (-CH₃) |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum distinguishes the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~127-132 | Olefinic carbons (-CH=CH-) |

| ~62 | Carbon adjacent to hydroxyl group (-CH₂-OH) |

| ~32 | Methylene carbon β to hydroxyl group (-CH₂-CH₂OH) |

| ~29-30 | Methylene carbons in the alkyl chain |

| ~25 | Bis-allylic carbons (=CH-CH₂-CH=) |

| ~20 | Allylic carbons (-CH₂-CH=) |

| ~14 | Terminal methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3330 | Strong, Broad | O-H stretch (hydroxyl group) |

| ~3010 | Medium | =C-H stretch (alkene) |

| ~2925 | Strong | C-H stretch (alkane, asymmetric) |

| ~2855 | Strong | C-H stretch (alkane, symmetric) |

| ~1655 | Weak | C=C stretch (alkene) |

| ~1465 | Medium | C-H bend (alkane) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

| ~722 | Medium | =C-H bend (cis-alkene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The molecular formula is C₁₈H₃₂O, with a molecular weight of 264.45 g/mol .

| m/z | Relative Intensity | Assignment |

| 264.2 | Low | Molecular ion [M]⁺ |

| 246 | Moderate | [M-H₂O]⁺ (Loss of water) |

| 67 | High | C₅H₇⁺ fragment |

| 81 | High | C₆H₉⁺ fragment |

| 95 | High | C₇H₁₁⁺ fragment |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Spectral Width: 0-150 ppm.

Infrared (IR) Spectroscopy

Sample Preparation:

-

Neat Liquid: Place a drop of this compound directly onto the ATR crystal or between two salt plates (NaCl or KBr).

FTIR Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Attenuated Total Reflectance (ATR) or Transmission.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal or salt plates should be collected prior to the sample scan.

Mass Spectrometry (MS)

Sample Preparation:

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or hexane) to a concentration of approximately 1 mg/mL.

Electron Ionization (EI) MS Acquisition:

-

Mass Spectrometer: A mass spectrometer equipped with an Electron Ionization (EI) source.

-

Ionization Energy: 70 eV.

-

Inlet System: Direct infusion or via Gas Chromatography (GC).

-

Mass Range: m/z 40-400.

-

Scan Speed: 1000 amu/s.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Linolenyl Alcohol: A Bioactive Lipid Molecule for Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Linolenyl alcohol, an 18-carbon unsaturated fatty alcohol derived from α-linolenic acid, is emerging as a bioactive lipid molecule with significant therapeutic potential. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its antioxidant and antimicrobial properties. While the precise molecular mechanisms and signaling pathways governed by this compound are still under active investigation, this document summarizes the existing quantitative data, details relevant experimental protocols, and provides a foundation for future research and development in the pharmaceutical and biotechnology sectors.

Introduction

This compound, systematically named (9Z,12Z,15Z)-octadeca-9,12,15-trien-1-ol, is a polyunsaturated fatty alcohol.[1] Its structure, characterized by three double bonds, contributes to its distinct physicochemical properties and biological activities.[1] As a derivative of the essential omega-3 fatty acid, α-linolenic acid, this compound is garnering interest for its potential health benefits, including antioxidant and antimicrobial effects. This guide aims to consolidate the available technical information on this compound to support its exploration as a novel bioactive compound in drug discovery and development.

Physicochemical Properties

This compound is a colorless to pale yellow oily liquid with a molecular formula of C₁₈H₃₂O and a molecular weight of 264.45 g/mol . It is soluble in organic solvents but has limited solubility in water.

Bioactive Properties of this compound

Current research highlights two primary areas of bioactivity for this compound: antioxidant and antimicrobial.

Antioxidant Activity

This compound has demonstrated significant antioxidant potential in various in vitro assays.[2][3] It exhibits a dose-dependent capacity to scavenge free radicals, suggesting its utility as a natural antioxidant agent for mitigating oxidative stress-related damage.[2][3]

Table 1: In Vitro Antioxidant Activity of this compound

| Assay | IC₅₀ (µg/mL) of this compound | Standard (Ascorbic Acid) IC₅₀ (µg/mL) | Reference |

| DPPH Radical Scavenging | 19.84 ± 0.23 | 9.56 ± 0.14 | [2] |

| Nitric Oxide Scavenging | 28.15 ± 0.19 | 22.57 ± 0.08 | [2] |

| Hydroxyl Radical Scavenging | 20.37 ± 0.13 | 14.54 ± 0.11 | [2] |

Antimicrobial Activity

This compound has been shown to possess antimicrobial activity, particularly against Gram-positive bacteria.[3][4][5] This selective action suggests a potential mechanism of action related to the specific cell wall structure of these bacteria. While its efficacy is established, comprehensive quantitative data, such as Minimum Inhibitory Concentration (MIC) values across a wide range of pathogens, are still being compiled. One study noted that unsaturated alcohols like linoleyl and this compound effectively inhibited the growth of Streptococcus mutans, a bacterium implicated in dental caries.[4]

Signaling Pathways and Mechanism of Action (Current Gaps in Knowledge)

A thorough review of the current scientific literature reveals a significant gap in the understanding of the specific signaling pathways modulated by this compound. While its precursor, α-linolenic acid, has been shown to influence inflammatory pathways such as NF-κB and MAPK, direct evidence for this compound's interaction with these or other key signaling cascades like PI3K/Akt is currently lacking.[6][7][8]

The majority of research on alcohol-related signaling modulation has focused on ethanol, which has been shown to impact a wide array of pathways including those involved in apoptosis, inflammation, and cellular stress.[7][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32] However, these findings are not directly translatable to this compound due to significant structural and metabolic differences.

Future research should prioritize elucidating the molecular targets of this compound and its effects on key signaling pathways to fully understand its therapeutic potential.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's bioactivity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method for assessing antioxidant capacity.

Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a decrease in absorbance.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., ethanol) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

-

Assay Procedure:

-

To 1.0 mL of the DPPH solution, add 1.0 mL of the this compound solution at different concentrations in separate test tubes.

-

A control is prepared by adding 1.0 mL of the solvent instead of the sample solution to 1.0 mL of the DPPH solution.

-

A blank is prepared using 2.0 mL of the solvent.

-

Incubate the tubes in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

IC₅₀ Determination: The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging against the sample concentration.

References

- 1. The role of lipoxygenases in pathophysiology; new insights and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro antioxidant potential of this compound isolated from Cayratia trifolia L. | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 3. researchgate.net [researchgate.net]

- 4. Effect of this compound on the in-vitro growth of the oral bacterium Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory effect of alpha-linolenic acid and its mode of action through the inhibition of nitric oxide production and inducible nitric oxide synthase gene expression via NF-kappaB and mitogen-activated protein kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PI3K/Akt pathway activation was involved in acute ethanol-induced fatty liver in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. α-Linolenic Acid Inhibits Receptor Activator of NF-κB Ligand Induced (RANKL-Induced) Osteoclastogenesis and Prevents Inflammatory Bone Loss via Downregulation of Nuclear Factor-KappaB-Inducible Nitric Oxide Synthases (NF-κB-iNOS) Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Alcohol Alters the Activation of ERK1/2, a Functional Regulator of Binge Alcohol Drinking in Adult C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MAP kinase signaling in diverse effects of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A novel small molecule, LAS-0811, inhibits alcohol-induced apoptosis in VL-17A cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Ethanol feeding inhibits proinflammatory cytokine expression from murine alveolar macrophages ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Alcohol (ethanol) inhibits IL-8 and TNF: role of the p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of Ethanol on NF-κB Activation, Production of Myeloid Growth Factors, and Adhesive Events in Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ethanol suppresses cytokine responses induced through Toll-like receptors as well as innate resistance to Escherichia coli in a mouse model for binge drinking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Impact of Wines and Wine Constituents on Cyclooxygenase-1, Cyclooxygenase-2, and 5-Lipoxygenase Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pivotal Role of TLR4 Receptors in Alcohol-Induced Neuroinflammation and Brain Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Toll-like receptor signaling and stages of addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Signalling pathways in alcohol-induced liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Alcohol Exposure Induces Nucleolar Stress and Apoptosis in Mouse Neural Stem Cells and Late-Term Fetal Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The Role of NFkB in Drug Addiction: Beyond Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Alcohol Suppresses IL-2–Induced CC Chemokine Production by Natural Killer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Toll-like receptors in neuroinflammation, neurodegeneration, and alcohol-induced brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Selective inhibition of the NLRP3 inflammasome protects against acute ethanol-induced cardiotoxicity in an FBXL2-dependent manner: NLRP3 and alcoholic heart diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Perillyl alcohol attenuates rheumatoid arthritis via regulating TLR4/NF-κB and Keap1/Nrf2 signaling pathways: A comprehensive study onin-vitro and in-vivo experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Role of rostral ventrolateral medullary ERK/JNK/p38 MAPK signaling in the pressor effects of ethanol and its oxidative product acetaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Ethanol Inhibits Activation of NLRP3 and AIM2 Inflammasomes in Human Macrophages–A Novel Anti-Inflammatory Action of Alcohol | PLOS One [journals.plos.org]

- 32. Frontiers | Oleoylethanolamide, Neuroinflammation, and Alcohol Abuse [frontiersin.org]

Methodological & Application

Application Notes and Protocols for the Esterification of Linolenyl Alcohol with Phenolic Acids

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the enzymatic esterification of linolenyl alcohol with phenolic acids, focusing on the synthesis of lipophilic antioxidants. The resulting esters exhibit enhanced solubility in non-polar media, making them suitable for applications in pharmaceuticals, nutraceuticals, and cosmetics.

Introduction